2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Overview
Description
2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is a chemical compound with the molecular formula C13H17NO4. It is a derivative of nicotinic acid, featuring a tetrahydropyran ring attached to the nicotinic acid moiety via a methoxy linkage.
Preparation Methods
The synthesis of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts.
Attachment to Nicotinic Acid: The tetrahydropyran ring is then linked to the nicotinic acid moiety via a methoxy group.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and nicotinic acid moiety may interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid can be compared with other similar compounds, such as:
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound also features a tetrahydropyran ring but is linked to an ethanol moiety instead of nicotinic acid.
Tetrahydro-4-methyl-2H-pyran-2-one: This compound has a similar tetrahydropyran ring structure but lacks the nicotinic acid moiety.
The uniqueness of this compound lies in its specific combination of the tetrahydropyran ring and nicotinic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)10-2-1-5-13-11(10)17-8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRRLLNTKYYIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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